molecular formula C23H15Cl3N2O4 B15171329 5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B15171329
M. Wt: 489.7 g/mol
InChI Key: NGSZVKITUOELLM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features multiple functional groups, including chlorophenyl, dichlorohydroxyphenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2]oxazole core, followed by the introduction of the chlorophenyl and dichlorohydroxyphenyl groups. Common synthetic methods may include:

    Cyclization reactions: to form the oxazole ring.

    Halogenation reactions: to introduce chlorine atoms.

    Aromatic substitution reactions: to attach phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for large-scale synthesis.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting hydroxyl groups to carbonyl groups.

    Reduction: Reducing nitro groups to amines if present.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

Medicine

    Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Materials science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-(2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
  • 5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H15Cl3N2O4

Molecular Weight

489.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15Cl3N2O4/c24-12-6-8-14(9-7-12)27-22(30)18-19(16-10-13(25)11-17(26)20(16)29)28(32-21(18)23(27)31)15-4-2-1-3-5-15/h1-11,18-19,21,29H

InChI Key

NGSZVKITUOELLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

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